Cas no 948306-28-3 (Thiazolo[5,4-b]pyridin-6-amine)
Thiazolo[5,4-b]pyridin-6-amine Chemical and Physical Properties
Names and Identifiers
-
- Thiazolo[5,4-b]pyridin-6-amine
- [1,3]thiazolo[5,4-b]pyridin-6-amine
- 6-Aminothiazolo[5,4-b]pyridine
- XZXNGMQCDZNJPU-UHFFFAOYSA-N
- SCHEMBL1053825
- DTXSID40701807
- EN300-6456674
- 6-amino-thiazolo[5,4-b]pyridine
- FT-0756842
- 948306-28-3
- DA-40210
-
- Inchi: 1S/C6H5N3S/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2
- InChI Key: XZXNGMQCDZNJPU-UHFFFAOYSA-N
- SMILES: S1C=NC2=CC(=CN=C12)N
Computed Properties
- Exact Mass: 151.02041835g/mol
- Monoisotopic Mass: 151.02041835g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 80Ų
Thiazolo[5,4-b]pyridin-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6456674-0.05g |
[1,3]thiazolo[5,4-b]pyridin-6-amine |
948306-28-3 | 0.05g |
$805.0 | 2023-06-02 | ||
| Enamine | EN300-6456674-0.1g |
[1,3]thiazolo[5,4-b]pyridin-6-amine |
948306-28-3 | 0.1g |
$1052.0 | 2023-06-02 | ||
| Enamine | EN300-6456674-0.25g |
[1,3]thiazolo[5,4-b]pyridin-6-amine |
948306-28-3 | 0.25g |
$1499.0 | 2023-06-02 | ||
| Enamine | EN300-6456674-0.5g |
[1,3]thiazolo[5,4-b]pyridin-6-amine |
948306-28-3 | 0.5g |
$2364.0 | 2023-06-02 | ||
| Enamine | EN300-6456674-1.0g |
[1,3]thiazolo[5,4-b]pyridin-6-amine |
948306-28-3 | 1g |
$3031.0 | 2023-06-02 | ||
| Enamine | EN300-6456674-2.5g |
[1,3]thiazolo[5,4-b]pyridin-6-amine |
948306-28-3 | 2.5g |
$5940.0 | 2023-06-02 | ||
| Enamine | EN300-6456674-5.0g |
[1,3]thiazolo[5,4-b]pyridin-6-amine |
948306-28-3 | 5g |
$8790.0 | 2023-06-02 | ||
| Enamine | EN300-6456674-10.0g |
[1,3]thiazolo[5,4-b]pyridin-6-amine |
948306-28-3 | 10g |
$13032.0 | 2023-06-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640248-1g |
Thiazolo[5,4-b]pyridin-6-amine |
948306-28-3 | 98% | 1g |
¥23208.00 | 2024-04-24 |
Thiazolo[5,4-b]pyridin-6-amine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on Thiazolo[5,4-b]pyridin-6-amine
Recent Advances in Thiazolo[5,4-b]pyridin-6-amine (CAS: 948306-28-3) Research: A Comprehensive Review
Thiazolo[5,4-b]pyridin-6-amine (CAS: 948306-28-3) has emerged as a promising scaffold in medicinal chemistry due to its unique structural features and broad pharmacological potential. Recent studies have focused on exploring its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. This review synthesizes the latest findings on this compound, highlighting its synthetic routes, biological activities, and therapeutic prospects.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Thiazolo[5,4-b]pyridin-6-amine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs). The research team employed structure-activity relationship (SAR) analysis to optimize the scaffold, resulting in compounds with improved potency (IC50 values in the nanomolar range) and selectivity profiles. Molecular docking studies revealed key interactions with the ATP-binding pocket of CDK2, providing a structural basis for further optimization.
In the antimicrobial field, researchers have reported novel Thiazolo[5,4-b]pyridin-6-amine analogs with significant activity against drug-resistant bacterial strains. A Nature Communications publication (2024) described derivatives showing potent inhibition of DNA gyrase in methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to current frontline antibiotics. The study also demonstrated low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile.
The synthetic accessibility of Thiazolo[5,4-b]pyridin-6-amine has been improved through recent methodological advances. A 2024 Organic Letters report detailed a novel one-pot synthesis strategy using 948306-28-3 as a key intermediate, achieving higher yields (up to 85%) and better regioselectivity compared to traditional routes. This development is particularly significant for scaling up production for preclinical studies.
Pharmacokinetic studies of Thiazolo[5,4-b]pyridin-6-amine derivatives have shown promising results. Research published in European Journal of Pharmaceutical Sciences (2023) reported improved metabolic stability and oral bioavailability in lead compounds, addressing previous challenges with rapid hepatic clearance. The incorporation of strategic substituents at the 2-position of the thiazole ring was found to significantly enhance plasma half-life without compromising target engagement.
Looking forward, the versatility of the Thiazolo[5,4-b]pyridin-6-amine scaffold continues to attract research interest. Current investigations are exploring its potential in neurodegenerative diseases, with preliminary data showing neuroprotective effects in cellular models of Parkinson's disease. The compound's ability to modulate protein-protein interactions makes it particularly valuable for targeting traditionally "undruggable" biological pathways.
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